![molecular formula C16H12O3 B1587257 4-Benzoylphenyl acrylate CAS No. 22535-49-5](/img/structure/B1587257.png)
4-Benzoylphenyl acrylate
Overview
Description
4-Benzoylphenyl acrylate is a monomer that can be polymerized by a variety of methods . It is the most common monomer used in radiation-curing polymers, which are activated by exposure to ultraviolet light .
Synthesis Analysis
Different contents of acrylate monomers, including acrylic acid (AA), 1H,1H,2H,2H-tridecafluoro-n-octyl acrylate (TFOA), and 4-benzoylphenyl acrylate (BPA) were thermally polymerized to obtain a series of terpolymers .Molecular Structure Analysis
The molecular formula of 4-Benzoylphenyl acrylate is C16H12O3 . Its average mass is 252.265 Da and its monoisotopic mass is 252.078644 Da .Chemical Reactions Analysis
4-Benzoylphenyl acrylate is a monomer that can be polymerized by a variety of methods . It is the most common monomer used in radiation-curing polymers, which are activated by exposure to ultraviolet light .Physical And Chemical Properties Analysis
4-Benzoylphenyl acrylate has a molecular weight of 252.27 . It is a solid at room temperature .Scientific Research Applications
Material Science: UV-Curable Coatings
4-Benzoylphenyl acrylate: is utilized in the development of UV-curable coatings . These coatings are designed to be responsive to stimuli, exhibiting properties such as antifogging and oil-repellence . The coatings maintain high light transmission and are applied to surfaces where visibility is crucial, such as camera lenses and eyeglasses. The balance between hydrophilic and oleophobic components in these coatings is critical for their performance in various environmental conditions.
Medical Field: Antifogging Applications
In the medical field, 4-Benzoylphenyl acrylate contributes to the creation of antifogging coatings . These coatings are significant for medical devices and instruments where clarity is essential, such as surgical visors and diagnostic equipment. The coatings ensure that moisture does not condense into droplets that could obstruct vision, which is vital during medical procedures.
Analytical Applications: Imaging and Sensors
The compound plays a role in analytical applications where it is part of coatings that improve the performance of imaging devices and sensors . These coatings are applied to devices that require consistent clarity for accurate readings, such as periscopes and various optical sensors used in laboratory settings.
Chemical Synthesis: Polymerization
4-Benzoylphenyl acrylate: is a monomer that can be polymerized to form acrylic acid esters . These polymers have applications in creating strong, durable films with reduced water vapor permeability, which is beneficial in protective coatings and adhesives used in chemical synthesis processes .
Life Science Research: Biomaterials
In life science research, 4-Benzoylphenyl acrylate is involved in the synthesis of biomaterials. It is used in the preparation of compounds and materials that interact with biological systems, contributing to advancements in drug delivery systems and tissue engineering .
Industrial Uses: Manufacturing Processes
Industrially, 4-Benzoylphenyl acrylate is used in manufacturing processes where its properties are harnessed to produce materials with specific characteristics required for various products. Its role in the formation of polymers and coatings is crucial for the development of materials with desired mechanical and chemical properties .
Mechanism of Action
Mode of Action
It is known that acrylates, in general, can react with other molecules due to the presence of functional groups . This suggests that 4-Benzoylphenyl acrylate may interact with its targets through these functional groups .
Biochemical Pathways
It is known that acrylates can be involved in various biochemical reactions due to their reactivity .
Safety and Hazards
properties
IUPAC Name |
(4-benzoylphenyl) prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYBJDPMCPTGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066808 | |
Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22535-49-5 | |
Record name | 4-(Acryloyloxy)benzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22535-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 4-benzoylphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What unique mechanical properties does poly(4-benzoylphenyl acrylate) (PBA) exhibit, and how do these properties relate to its molecular structure?
A1: PBA exhibits a prominent glass transition, referred to as the α relaxation, along with secondary relaxations (β and γ) observable at lower temperatures. [] These relaxations are also observed in its mechanical spectrum. This behavior suggests PBA possesses a degree of flexibility and can undergo molecular rearrangements in response to temperature changes. The presence of the bulky benzoylphenyl group as a side chain in the polymer structure likely contributes to these relaxations by hindering chain packing and allowing for segmental motions. []
Q2: How can the incorporation of 4-Benzoylphenyl acrylate within a hydrogel matrix affect its actuation properties?
A2: When 4-Benzoylphenyl acrylate is copolymerized with isopropylacrylamide and combined with Fe3O4 nanoparticles, it forms an active layer within a bilayer hydrogel actuator. [] This specific composition contributes to the hydrogel's enhanced mechanical strength and rapid response to various stimuli, including temperature, near-infrared light, and electrical signals. [] The 4-benzoylphenyl acrylate, along with isopropylacrylamide, likely plays a role in the hydrogel's responsiveness to these stimuli, while the Fe3O4 nanoparticles contribute to its magnetic actuation properties. [] This highlights the potential of 4-Benzoylphenyl acrylate-containing hydrogels for applications requiring rapid and remotely controlled actuation.
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